molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Numéro de catalogue: B1349633
Numéro CAS: 88203-19-4
Poids moléculaire: 247.14 g/mol
Clé InChI: OHVYKBHIJQAUSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 4.45 ppm (s, 2H) : Chloromethyl (–CH₂Cl) protons.
    • δ 2.55 ppm (s, 3H) : Methyl group at position 5.
    • δ 2.48 ppm (s, 3H) : Methyl group at position 6.
  • ¹³C NMR (101 MHz, DMSO-d₆):
    • δ 45.2 ppm : Chloromethyl carbon (–CH₂Cl).
    • δ 22.1 ppm, 21.8 ppm : Methyl carbons at positions 5 and 6.
    • δ 160–140 ppm : Aromatic carbons in the fused ring system.

Infrared (IR) Spectroscopy

  • C–Cl stretch : 550–600 cm⁻¹ (chlorine substituents).
  • C–S stretch : 610–690 cm⁻¹ (thiophene ring).
  • C–H bend (methyl) : 1380–1460 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₓ : 280–320 nm (π→π* transitions in the conjugated thienopyrimidine core).
  • Hypsochromic shifts occur due to electron-withdrawing chlorine substituents.

Computational Chemistry Approaches to Electron Density Mapping

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide insights into electronic properties:

Parameter Value
HOMO Energy (eV) -6.2
LUMO Energy (eV) -1.8
HOMO-LUMO Gap (eV) 4.4
Dipole Moment (Debye) 3.8
  • Electron Density Maps : Chlorine atoms create localized electron-deficient regions, while the thiophene sulfur contributes to electron-rich areas (Fig. 1a).
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites near sulfur and electrophilic sites near chlorinated carbons (Fig. 1b).

Figure 1 : (a) Electron density distribution; (b) MEP map of 4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine.

Propriétés

IUPAC Name

4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYKBHIJQAUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368511
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-19-4
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthesis of 4-Chloro-2,6-dimethylpyrimidine Core

A foundational step is the synthesis of 4-chloro-2,6-dimethylpyrimidine, which serves as a precursor for the thieno-fused system.

  • Starting Materials: Methyl acetoacetate and acetamidine hydrochloride.
  • Reaction: Reflux in methanol with potassium hydroxide as base to form 4-hydroxy-2,6-dimethylpyrimidine via cyclization.
  • Chlorination: Treatment of the 4-hydroxy intermediate with phosphorus oxychloride and triethylamine under reflux to substitute the hydroxyl group with chlorine, yielding 4-chloro-2,6-dimethylpyrimidine.
  • Workup: Quenching in ice water, pH adjustment to weakly alkaline (pH 8-9), extraction with ethyl acetate, drying, and purification by silica gel chromatography.

Reaction Summary Table:

Step Reagents/Conditions Product Yield (%) Notes
Cyclization Methyl acetoacetate, acetamidine HCl, KOH, reflux in MeOH 4-Hydroxy-2,6-dimethylpyrimidine ~85 Yellow solid, purified by washing
Chlorination POCl3, triethylamine, reflux 4-Chloro-2,6-dimethylpyrimidine ~70 White solid, purified by extraction and chromatography

This method is well-documented for its simplicity, high yield, and use of inexpensive raw materials.

Construction of the Thieno[2,3-d]pyrimidine Framework

The fusion of the thiophene ring onto the pyrimidine core is achieved by condensation and cyclization reactions involving chlorinated intermediates.

  • Condensation: A chloromethylated intermediate (e.g., 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene) is reacted with formamidine salts under basic conditions to form the pyrimidine ring.
  • Cyclization: The reaction proceeds via addition-condensation and elimination steps, often carried out in a one-pot process with controlled temperature (0–50 °C for condensation, 50–110 °C for elimination).
  • Catalysts and Solvents: Common solvents include methanol, tetrahydrofuran, or acetonitrile; bases such as sodium methoxide or sodium hydroxide are used.
  • Workup: Filtration, washing, and drying yield the chlorinated thieno[2,3-d]pyrimidine derivative.

Typical Reaction Conditions:

Parameter Range/Value
Solvent Methanol, THF, acetonitrile
Base Sodium methoxide (28 wt% in MeOH)
Temperature (condensation) 0–50 °C
Temperature (elimination) 50–110 °C
Reaction Time 2–8 hours per step
Molar Ratios (base:formamidine:intermediate) 2.0–3.0 : 1.0–1.5 : 1.0

This method provides high selectivity and yield (~90%) with minimal side reactions and waste generation.

Introduction of the Chloromethyl Group at Position 2

The chloromethyl substituent at position 2 is typically introduced via chloromethylation reactions:

  • Reagents: Chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.
  • Conditions: Controlled temperature and solvent choice to avoid over-chlorination or side reactions.
  • Alternative: Use of dichloromethyl reagents in condensation steps to incorporate the chloromethyl group during ring formation.

This step is often integrated into the cyclization process or performed as a subsequent functionalization.

Detailed Research Findings and Analysis

Yield and Purity

  • The condensation-cyclization method yields the target compound with purity exceeding 99% as confirmed by chromatographic and spectroscopic analysis.
  • The chlorination steps are optimized to minimize by-products such as over-chlorinated or dechlorinated species.
  • Purification typically involves filtration, washing with water or organic solvents, and drying under reduced pressure.

Scalability and Cost Efficiency

  • The described methods use inexpensive and readily available starting materials.
  • Reaction conditions are mild and amenable to scale-up.
  • High yields and selectivity reduce purification costs and material waste.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Purity (%) Notes
1. Pyrimidine core synthesis Cyclization of methyl acetoacetate and acetamidine HCl KOH, MeOH, reflux ~85 >95 Yellow solid intermediate
2. Chlorination of pyrimidine POCl3, triethylamine, reflux POCl3, triethylamine ~70 >98 White solid, chlorinated core
3. Thieno ring formation Condensation and cyclization with chloromethylated intermediate Sodium methoxide, methanol, 0–110 °C ~90 >99 One-pot process, high selectivity
4. Chloromethyl group introduction Chloromethylation or incorporation during cyclization Chloromethyl chloride or dichloromethyl reagents Variable >98 Controlled conditions required

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine in biological systems involves its interaction with molecular targets such as enzymes or receptors. The chloro and methyl groups can influence the binding affinity and specificity of the compound to its targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The thieno[2,3-d]pyrimidine scaffold is highly versatile, with substituent variations significantly influencing physicochemical properties, metabolic stability, and applications. Below is a detailed comparison with structurally related compounds:

Structural Analogues in Drug Development

  • 4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine (C₁₅H₁₁ClF₂N₂OS, MW 340.8): Difluoromethoxy-phenyl substitution improves CNS penetration (Kp > 1) but retains high metabolic clearance . Discontinued in clinical development due to instability .
  • 4-{[2,6-Dimethyl-4-(2-methyl-2-propanyl)benzyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidine (C₂₁H₂₆N₂S₂, MW 370.57): Bulky sulfanyl substituents enhance lipophilicity (XLogP3: ~4.5 estimated), favoring membrane permeability but complicating synthetic routes .

Data Tables

Table 1: Key Properties of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine Not specified ~240 (estimated) 2-ClCH₂, 4-Cl, 5,6-Me Not reported Pharmaceutical intermediate
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine C₈H₇ClN₂S 198.67 4-Cl, 5,6-Me Not reported CNS drug intermediate
4-Dimethylamino-2-methylsulfanyl-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile C₁₆H₁₄N₄S₂ 326.44 6-CN, 4-NMe₂, 2-SMe, 5-Ph 192–194 Research (spectral studies)
4-Chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine C₁₅H₁₁ClF₂N₂OS 340.80 4-Cl, 2-(Ph-OCHF₂), 5,6-Me Not reported Discontinued drug candidate

Table 2: Metabolic Pathways of 5,6-Dimethylthieno[2,3-d]pyrimidine Derivatives

Compound Major Metabolic Pathway (Rat) Major Metabolic Pathway (Human) Hepatic Clearance (CLhep)
5,6-Dimethylthieno[2,3-d]pyrimidine Hydroxylation of 5,6-dimethyl group Thiophene sulfur oxidation 20–68 mL/min/kg
2-(Benzylamino)-5,6-dimethyl derivative Not reported Not reported N/A (potent anticancer activity)

Research Findings and Challenges

  • Synthetic Challenges: Introducing chloromethyl groups at position 2 requires precise lithiation and alkylation conditions, as seen in failed attempts with non-activated haloalkanes .
  • Metabolic Instability : The 5,6-dimethyl group is a metabolic liability, necessitating structural modifications (e.g., ring expansion) to improve stability .
  • Biological Potency: Amino and sulfanyl substituents enhance target engagement, as demonstrated in anticancer and CNS-penetrant compounds .

Activité Biologique

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8Cl2N2S. Its structure features a thieno[2,3-d]pyrimidine core with two chlorine substituents and two methyl groups. The presence of these functional groups is believed to influence its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Other DerivativesVarious valuesVarious values

In a study involving several thienopyrimidine derivatives, it was found that some compounds showed IC50 values comparable to celecoxib, a known COX-2 inhibitor. The structure-activity relationship (SAR) indicated that electron-releasing groups significantly enhance anti-inflammatory activity by improving binding affinity to COX enzymes .

2. Antimicrobial Activity

Thienopyrimidine derivatives have also been assessed for their antimicrobial properties. A study reported that certain derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundMIC (μM) against S. aureusMIC (μM) against E. coli
This compoundTBDTBD
Standard Antibiotics (e.g., Ampicillin)Comparative valuesComparative values

The results indicated that the tested compounds displayed effective antimicrobial activity comparable to standard antibiotics used in clinical settings .

3. Anticancer Activity

Preliminary investigations into the anticancer potential of thienopyrimidine derivatives have shown promising results. For example:

  • Cell Proliferation Inhibition : In vitro studies on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation.
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of several thienopyrimidine derivatives in a carrageenan-induced paw edema model in rats, it was observed that certain compounds exhibited ED50 values lower than indomethacin, indicating superior anti-inflammatory efficacy .

Case Study 2: Antimicrobial Efficacy

A series of synthesized thienopyrimidine derivatives were tested against Mycobacterium tuberculosis and other strains. The results showed that specific compounds had submicromolar activity against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

Q & A

Q. Key Safety Data :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • First Aid : Immediate rinsing with water for 15 minutes upon contact with eyes/skin .

How can researchers confirm the structural integrity of this compound?

Advanced Research Question
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirm the thieno-pyrimidine backbone (C=O at ~160 ppm, Cl-C at ~45 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇Cl₂N₃S: calc. 264.98) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry (see Acta Cryst. reports for analogous compounds) .

Data Contradiction Resolution : Cross-reference spectral libraries (NIST Chemistry WebBook , PubChem ) to resolve discrepancies in reported peaks.

What strategies are used to evaluate the biological activity of thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question

  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for kinase targets (e.g., EGFR, VEGFR) .
  • In Vitro Assays :
    • Anticancer Activity : MTT assay on cancer cell lines (IC₅₀ values).
    • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with NH₂ or OCH₃) to assess impact on potency .

Q. Example SAR Findings :

DerivativeR₁R₂IC₅₀ (µM)
ParentClCH₃12.3
Analog 1NH₂CH₃8.7
Analog 2OCH₃CH₃23.1

How should researchers address contradictory data in synthetic yields or spectral results?

Advanced Research Question

  • Reproducibility Checks : Validate reaction conditions (temperature, solvent purity, catalyst batch) .
  • Analytical Calibration : Standardize NMR (e.g., internal reference TMS) and HPLC (column type, gradient) protocols .
  • Literature Comparison : Identify trends in analogous compounds (e.g., 5,6-dimethyl vs. 5-ethyl derivatives ).

Case Study : Discrepancies in melting points (e.g., 36–38°C vs. 42°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to characterize thermal behavior .

What are the environmental and stability considerations for long-term storage?

Basic Research Question

  • Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .
  • Stability Tests : Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .
  • Ecotoxicity : Follow EPA/ECHA guidelines for biodegradation studies to assess environmental persistence .

How can computational methods aid in optimizing synthetic routes?

Advanced Research Question

  • DFT Calculations : Predict reaction energetics (e.g., transition states for cyclization steps) using Gaussian09 .
  • Retrosynthetic Analysis : Employ tools like Synthia (CAS) to propose alternative pathways (e.g., microwave-assisted synthesis) .
  • Machine Learning : Train models on reaction databases (Reaxys) to predict optimal solvent/base combinations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.